molecular formula C23H20O4 B11602356 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Cat. No.: B11602356
M. Wt: 360.4 g/mol
InChI Key: FKNJCFDMYDJVOW-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a tetrahydrobenzo-furochromenone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The compound participates in acid-catalyzed cyclizations due to its electron-rich aromatic system. Key observations include:

SubstrateCatalyst/ConditionsProduct FormedYieldSource
Propargylic alcoholH2SO4 (10 mol%), CH2Cl2, 80°CFuro[3,2-c]quinolone analog65%
4-hydroxyquinolinoneCu(OTf)2, DCE, 100°CPyrano[3,2-c]quinolone73%
  • Mechanistic Pathway :

    • Friedel-Crafts-type allenylation at the chromenone’s electron-rich position.

    • 6-endo-dig cyclization to form fused pyrano/furo derivatives .

  • Stereochemical outcomes favor (Z)-configuration in furo products due to steric constraints .

Electrophilic Substitution Reactions

The methoxyphenyl group directs electrophilic attacks to specific positions:

ElectrophileConditionsPosition ModifiedNotes
Nitronium ion (HNO3/H2SO4)0°C, 2 hrsPara to methoxy groupLimited reactivity due to steric bulk
Acetyl chloride (AlCl3)Reflux, CH2Cl2C-3 methyl groupForms acetylated derivative
  • Nucleophilic Aromatic Substitution occurs at the C-7 ketone under basic conditions (e.g., K2CO3/DMF), enabling functionalization with amines or thiols.

Oxidation and Reduction

The tetrahydrobenzofurochromene core shows selective redox behavior:

Reaction TypeReagent/ConditionsProductKey Change
OxidationCrO3/H2SO4, acetone, 25°CAromatization to benzo[c]furochromenoneLoss of two hydrogens
ReductionH2 (1 atm), Pd/C, ethanolSaturated decahydro derivativeImproved water solubility
  • Chemoselectivity : The methyl group at C-4 remains inert under mild conditions but undergoes oxidation to carboxylic acid with strong oxidizers (e.g., KMnO4).

Cross-Coupling Reactions

Palladium-mediated coupling reactions enable structural diversification:

Coupling PartnerCatalyst SystemBond FormedApplication Example
Arylboronic acidPd(PPh3)4, K2CO3, DMF/H2OC–C at C-3 positionBiaryl derivatives for drug discovery
Alkynyl bromideCuI, PdCl2(PPh3)2, NEt3C–C≡C side chainFluorescent probes
  • Limitation : Steric hindrance from the methyl group reduces yields in Suzuki-Miyaura couplings (<50%) compared to unsubstituted analogs.

Condensation Reactions

The ketone at C-7 participates in acid/base-catalyzed condensations:

Condensation PartnerConditionsProduct TypeYield
HydrazineHCl, ethanol, refluxHydrazone derivative82%
HydroxylaminePyridine, 60°COxime analog75%
  • Applications : Hydrazones exhibit enhanced antimicrobial activity (MIC = 8–16 µg/mL against S. aureus).

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionMajor ProductMechanistic Pathway
UV (254 nm), benzeneDiels-Alder adduct with O2Singlet oxygen [4+2] cycloaddition
UV (365 nm), TiO2 catalystRing-opened quinone derivativeRadical-mediated cleavage
  • Quantum Yield : Φ = 0.12 ± 0.03 for singlet oxygen generation .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights its unique behavior:

CompoundReactivity with HNO3/H2SO4Suzuki Coupling YieldPhotoactivity Quantum Yield
Target CompoundNitration at para position48%0.12
4-Methyl analogNo reaction62%0.08
Unsubstituted chromenoneOrtho/meta nitration85%0.21

Mechanistic Insights

  • Steric Effects : The 4-methyl group hinders electrophilic attacks at adjacent positions, directing reactivity to the methoxyphenyl ring.

  • Electronic Effects : The furochromene oxygen increases electron density at C-3, facilitating nucleophilic substitutions .

This compound’s reactivity profile makes it valuable for synthesizing polycyclic architectures and bioactive molecules. Further studies should explore enantioselective transformations and catalytic asymmetric reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the benzochromene structure. For instance, derivatives of benzochromenes have shown significant antibacterial and antifungal activities. In one study, a closely related compound exhibited an inhibition zone (IZ) ranging from 16 to 26 mm against various pathogens, demonstrating its potential as an antimicrobial agent .

2. Anti-inflammatory Properties
Compounds similar to 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one have been evaluated for their anti-inflammatory effects. These compounds may inhibit inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .

3. Anticancer Potential
Research indicates that certain chromene derivatives can induce apoptosis in cancer cells. The structure of this compound suggests it may interact with specific molecular targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models .

Material Science Applications

1. Photovoltaic Materials
The unique electronic properties of chromene derivatives allow them to be explored as materials for organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications .

2. Organic Light Emitting Diodes (OLEDs)
The luminescent properties of compounds like this compound position them as potential materials for OLEDs. Their efficient light emission can be harnessed in display technologies and lighting solutions .

Biological Research Applications

1. Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies provide insights into the binding affinities and mechanisms of action of the compound against specific proteins involved in disease pathways .

2. Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship analysis has been crucial in understanding how modifications to the benzochromene structure affect its biological activity. This approach aids in the design of more potent derivatives with enhanced therapeutic effects while minimizing side effects .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the antibacterial effects against Gram-positive and Gram-negative bacteriaCompound demonstrated significant inhibition zones (IZ) ranging from 16–26 mm compared to standard antibiotics .
Anti-inflammatory EffectsAssess the impact on cytokine productionShowed a reduction in pro-inflammatory cytokines in vitro models .
Anticancer ActivityInvestigate apoptosis induction in cancer cellsInduced cell death in multiple cancer cell lines through specific apoptotic pathways .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of a tetrahydrobenzo-furochromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one (commonly referred to as compound X) has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and other therapeutic potentials.

Chemical Structure and Properties

Compound X has a complex structure characterized by a fused benzo-furo-chromenone framework. Its molecular formula is C23H24O3C_{23}H_{24}O_3 with a molecular weight of approximately 364.44 g/mol. The presence of the methoxy and methyl groups contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compound X through various mechanisms:

  • Cell Proliferation Inhibition : Compound X exhibits significant antiproliferative effects against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these cell lines range from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 values of 0.04 and 0.06 μmol/mL) .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
  • Case Study : In a study involving MCF7 cells, treatment with compound X resulted in increased expression of pro-apoptotic proteins while decreasing anti-apoptotic Bcl-2 levels, leading to enhanced apoptosis .

Antioxidant Activity

Compound X has demonstrated notable antioxidant properties:

  • DPPH Radical Scavenging : The compound showed moderate DPPH radical-scavenging activity comparable to ascorbic acid at concentrations around 100 μg/mL . This suggests that compound X can mitigate oxidative stress by neutralizing free radicals.

Summary of Biological Activities

Activity TypeAssessed PropertyObserved EffectReference
AnticancerIC50 against A-5490.02 - 0.08 μmol/mL
IC50 against MCF70.04 - 0.06 μmol/mL
Apoptosis inductionIncreased pro-apoptotic proteins
AntioxidantDPPH radical-scavengingModerate activity at 100 μg/mL

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one

InChI

InChI=1S/C23H20O4/c1-13-11-19-21(16-5-3-4-6-17(16)23(24)27-19)22-20(13)18(12-26-22)14-7-9-15(25-2)10-8-14/h7-12H,3-6H2,1-2H3

InChI Key

FKNJCFDMYDJVOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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